4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
Description
Molecular Architecture and Connectivity
The molecular formula $$ \text{C}{15}\text{H}{11}\text{FN}{2}\text{O}{2} $$ (molecular weight 270.26 g/mol) defines a bipyrrole core fused with a 4-fluorophenyl group and a carboxylic acid moiety. The SMILES notation $$ \text{O=C(C1=C(N2C=CC=C2)C(C3=CC=C(F)C=C3)=CN1)O} $$ reveals a 1,3'-bipyrrole system where:
- The first pyrrole ring (position 1') is substituted at carbon 2' with a carboxylic acid group.
- The second pyrrole ring (position 3') is linked to a 4-fluorophenyl group via a single bond at carbon 4'.
- The nitrogen atoms in both pyrrole rings remain unsubstituted, enabling potential tautomerism (discussed in Section 1.3).
Key bond lengths inferred from analogous bipyrrole structures include:
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| C2–C3 (bipyrrole core) | 1.415 | 2,2'-bipyrrole |
| C1=C2 (pyrrole double) | 1.364 | 2,2'-bipyrrole |
| C–F (aryl) | 1.340 | 4'-fluoro-biphenyl |
The fluorophenyl group introduces steric and electronic effects, with the fluorine atom’s electronegativity polarizing the adjacent carbon atoms and influencing π-electron delocalization across the biphenyl system.
Structure
3D Structure
Properties
Molecular Formula |
C15H11FN2O2 |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H11FN2O2/c16-11-5-3-10(4-6-11)12-9-17-13(15(19)20)14(12)18-7-1-2-8-18/h1-9,17H,(H,19,20) |
InChI Key |
NKQGWTFTKNCXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(NC=C2C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The synthesis begins with the Friedel-Crafts acylation of fluorobenzene using phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). This step forms 1-(4-fluorophenyl)-2-phenylethanone (Formula II in source). Key parameters:
-
Temperature : −10°C to 0°C to minimize side reactions.
-
Solvent : Halogenated hydrocarbons (e.g., CH₂Cl₂).
-
Yield : 70–85% after purification via crystallization in n-hexane.
Mechanism :
Halogenation
The ketone intermediate undergoes halogenation using bromine (Br₂) or chlorine (Cl₂) in CH₂Cl₂, yielding 2-halo-1-(4-fluorophenyl)-2-phenylethanone (Formula III).
Nucleophilic Substitution
The halogenated intermediate reacts with 4-methyl-3-oxo-N-phenylpentanamide in acetone under reflux with K₂CO₃ as a base. This step forms the bipyrrole core via SN2 displacement.
-
Key Byproduct : O-alkylated impurity (3-[2-(4-fluorophenyl)-2-oxo-1-phenylethoxy]-4-methylpent-2-enoic acid phenylamide) is minimized to <0.1% via solvent optimization (isopropyl alcohol recrystallization).
Palladium-Catalyzed Cross-Coupling Strategies
Oxidative Heterocyclization
PdI₂-KI catalyzed oxidative heterocyclization of N-Boc-1-amino-3-yn-2-ols generates the bipyrrole skeleton (source).
Suzuki-Miyaura Coupling
Arylboronic acids and halogenated pyrroles undergo cross-coupling using Pd(PPh₃)₄ (source):
-
Substrates : 5-Bromo-1H-pyrrole-2-carboxylic acid and 4-fluorophenylboronic acid.
-
Conditions : Cs₂CO₃, DMF/H₂O, 80°C.
Data Table 1: Comparison of Pd-Catalyzed Methods
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxidative Cyclization | PdI₂-KI | 100 | 70 | 95 |
| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 78 | 98 |
Cyclization and Carboxylation Approaches
Paal-Knorr Pyrrole Synthesis
Condensation of 1,4-diketones with primary amines forms the pyrrole ring. For the target compound:
Carboxylation via CO Insertion
Late-stage carboxylation using CO gas and Cu(OTf)₂ in DMSO introduces the carboxylic acid group (source):
-
Substrate : 4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole].
-
Conditions : 100°C, 48h, 5 atm CO.
Data Table 2: Cyclization/Carboxylation Efficiency
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Paal-Knorr Cyclization | BF₃·Et₂O | 0.5 | 58 |
| CO Insertion | Cu(OTf)₂, CO | 48 | 62 |
Challenges and Optimization
Impurity Control
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the bipyrrole core.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Functionalized derivatives with various substituents on the fluorophenyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of bipyrrole derivatives in cancer therapy. Research indicates that compounds similar to 4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of bipyrroles have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Bipyrrole derivatives have also been investigated for their antimicrobial activity. Studies suggest that compounds with bipyrrole scaffolds possess inhibitory effects against a range of pathogens, including bacteria and fungi. The fluorine atom in the 4-fluorophenyl group may contribute to enhanced antimicrobial efficacy by altering the compound's interaction with microbial membranes .
Organic Electronics
The unique electronic properties of bipyrroles make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through functionalization allows for the development of materials with optimized performance in electronic devices .
Sensors
Due to their electroactive nature, bipyrrole derivatives are being explored as materials for chemical sensors. Their ability to undergo redox reactions can be harnessed for detecting various analytes, including gases and biomolecules, making them valuable in environmental monitoring and medical diagnostics .
Comprehensive Data Table
Case Study 1: Anticancer Activity
In a study focused on the synthesis of bipyrrole derivatives, researchers evaluated the cytotoxic effects on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a novel mechanism of action that warrants further investigation .
Case Study 2: Organic Electronics
A recent investigation into the use of bipyrroles in organic photovoltaic devices demonstrated that incorporating fluorinated bipyrroles improved charge mobility and overall device efficiency. The study concluded that such modifications could lead to advancements in the development of high-performance organic solar cells .
Mechanism of Action
The mechanism of action of 4’-(4-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the bipyrrole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bipyrrole Derivatives
3,3′-Bipyrrole
- Molecular Formula : C₈H₆N₂.
- Detected in geological samples as a degradation product of porphyrins .
1,1′-Bipyrrole-2,2′,5,5′-tetraone
- Structure : Bipyrrole with ketone groups at positions 2,2′,5,5′.
- Molecular Formula : C₈H₄N₂O₄.
- Properties : Electron-deficient due to ketones; higher thermal stability but poor solubility in aqueous media. Found in shale rock microbial communities .
- Key Difference : Oxidized carbonyl groups contrast with the carboxylic acid and fluorophenyl substituents in the target compound.
3,3′,4,4′-Tetramethyl-1H,1′H-2,2′-bipyrrole-5,5′-dicarboxylic Acid
- Structure : Bipyrrole with methyl groups at 3,3′,4,4′ and carboxylic acids at 5,5′.
- Molecular Formula : C₁₄H₁₆N₂O₄.
- Properties : Methyl groups enhance hydrophobicity, while dicarboxylic acids improve water solubility. Identified in porphyrin degradation studies .
- Key Difference : Symmetric substitution pattern differs from the asymmetric fluorophenyl-carboxylic acid arrangement in the target compound.
Fluorophenyl-Substituted Analogs
1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid
- Structure : Single pyrrole ring with 4-fluorophenyl and carboxylic acid groups.
- Molecular Formula: C₁₁H₈FNO₂.
- Properties: Commercially available; used as a building block in drug synthesis. The carboxylic acid enhances solubility in polar solvents (e.g., DMSO, ethanol) .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
- Structure : Pyrazole-thiazole hybrid with multiple fluorophenyl groups.
- Properties : Crystallizes in a planar conformation with perpendicular fluorophenyl orientation. Exhibits isostructurality with chlorophenyl analogs, highlighting halogen substitution tolerance .
- Key Difference : Heterocyclic core (pyrazole-thiazole) contrasts with the bipyrrole scaffold, leading to distinct electronic and steric profiles.
Halogenated and Carboxylic Acid-Functionalized Bipyrroles
(4,4′,5,5′-Tetrachloro-1′H-[1,3′-bipyrrole]-2,2′-diyl)bis((2-hydroxyphenyl)methanone)
- Structure : Tetrachlorinated bipyrrole with hydroxyphenyl ketones.
- Molecular Formula : C₂₄H₁₄Cl₄N₂O₄.
- Properties : Chlorine atoms increase molecular weight and lipophilicity. The ketone groups may participate in redox reactions, unlike the carboxylic acid in the target compound .
- Key Difference : Chlorine vs. fluorine substituents alter electronic effects (Cl is less electronegative but bulkier).
4,4′-(4,4′,5,5′-Tetrachloro-1′H-[1,3′-bipyrrole]-2,2′-dicarbonyl)bis(3-hydroxybenzoic acid) (7a)
- Structure : Tetrachlorinated bipyrrole linked to hydroxybenzoic acids.
- Molecular Formula : C₂₄H₁₄Cl₄N₂O₈.
- Properties : Synthesized via alkaline hydrolysis; high melting point (190.5–192.0°C) and HPLC purity (98.6%) .
- Key Difference : Dual carboxylic acid and hydroxy groups enhance water solubility compared to the target compound’s single carboxylic acid.
Novel 2,3′-Bipyrrole Derivatives
- Structure: Synthesized from chalcones and amino acids.
- Properties : Compounds 3d, 3e, 3c, and 3h exhibit antitumor activity against six cancer cell lines, with 3h showing broad-spectrum efficacy .
- Key Difference: Amino acid-derived side chains introduce chirality and hydrogen-bonding capacity, unlike the fluorophenyl-carboxylic acid motif.
Biological Activity
4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid is a synthetic organic compound characterized by its bipyrrole structure and the presence of a fluorophenyl group. This compound has garnered interest due to its potential biological activities, particularly in cancer research and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H11FN2O2 |
| Molecular Weight | 270.26 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
| InChI Key | NKQGWTFTKNCXKF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)C2=C(NC=C2C3=CC=C(C=C3)F)C(=O)O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorophenyl group enhances binding affinity to specific proteins or enzymes, while the bipyrrole core facilitates π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to significant biological effects.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance, research has shown that derivatives of bipyrroles exhibit varying degrees of cytotoxicity against different cancer cell lines. The compound's effectiveness was evaluated in various assays, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on A2780 ovarian carcinoma cells. The results indicated:
- IC50 Values : The compound exhibited an IC50 value below 10 µM, indicating potent anti-proliferative activity.
- Mechanism : The compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-Fluorophenylboronic acid | >20 | Less effective due to different core structure |
| 4-Fluorophenylacetic acid | >15 | Different functional group affects binding |
| 4-Fluorophenylhydrazine hydrochloride | >25 | Hydrazine group reduces anticancer activity |
Synthesis and Characterization
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction for the bipyrrole core formation and a Suzuki-Miyaura coupling for introducing the fluorophenyl group. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.
Future Directions
The ongoing research into this compound indicates its potential not only as an anticancer agent but also in other therapeutic areas such as antimicrobial and anti-inflammatory applications. Further studies are warranted to explore its full pharmacological profile and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Utilize multi-step coupling reactions involving pyrrole intermediates. For example:
Start with a fluorophenyl-substituted pyrrole precursor (e.g., 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde, as in ).
Employ Suzuki-Miyaura cross-coupling to link bipyrrole moieties (common in biphenyl synthesis; see ).
Introduce the carboxylic acid group via oxidation or hydrolysis of a nitrile/ester intermediate (similar to procedures in ).
- Optimization : Monitor reaction progress via HPLC ( ) and adjust catalyst loading (e.g., Pd/Cu systems) or solvent polarity (DMF/toluene mixtures) to improve yield .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Resolve the bipyrrole conformation and fluorophenyl orientation (analogous to ’s crystallographic analysis of fluorophenyl-pyrrolo-pyrimidines).
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for fluorophenyl groups; see for similar compounds).
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z ~300–350 range for analogous structures in ) .
Q. What solubility and stability considerations are critical for handling this compound in aqueous vs. organic media?
- Methodological Answer :
- Solubility : Test in DMSO (for biological assays) or THF/DMF (for organic reactions). Carboxylic acid groups enhance aqueous solubility at neutral pH ( ).
- Stability : Store at –20°C under inert gas to prevent hydrolysis of the bipyrrole system. Avoid prolonged exposure to light (common for fluorinated aromatics; see ) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what molecular targets are plausible?
- Methodological Answer :
- Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., kinases or carboxylases) due to the carboxylic acid moiety.
- QSAR analysis : Correlate electronic effects of the 4-fluorophenyl group (electron-withdrawing) with activity (see ’s approach for oxazolo-pyridine analogs).
- Target hypotheses : Prioritize fluorophenyl-containing compounds as kinase inhibitors or DNA intercalators ( ) .
Q. What strategies resolve contradictions in analytical data (e.g., HPLC purity vs. NMR impurity signals)?
- Methodological Answer :
- Orthogonal techniques : Combine LC-MS () with 2D-NMR (e.g., COSY/HMBC) to distinguish impurities from stereoisomers.
- Chromatographic optimization : Adjust mobile phase pH or column type (C18 vs. HILIC) to separate co-eluting species ( ).
- Synthetic controls : Compare with authentic standards (e.g., ’s fluorophenyl-pyrrole derivatives) .
Q. How does the fluorophenyl substituent influence regioselectivity in bipyrrole coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
